molecular formula C11H16N4O2 B6459804 1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide CAS No. 2549032-56-4

1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide

Cat. No.: B6459804
CAS No.: 2549032-56-4
M. Wt: 236.27 g/mol
InChI Key: JLNNUPWRZXCERB-UHFFFAOYSA-N
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Description

1-(3-Methoxypyrazin-2-yl)piperidine-4-carboxamide is a piperidine-derived compound featuring a 3-methoxy-substituted pyrazine ring at the 1-position and a carboxamide group at the 4-position of the piperidine scaffold.

Properties

IUPAC Name

1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-11-10(13-4-5-14-11)15-6-2-8(3-7-15)9(12)16/h4-5,8H,2-3,6-7H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNNUPWRZXCERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-methoxypyrazine with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypyrazin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 3-hydroxypyrazine or 3-pyrazinone derivatives.

    Reduction: Formation of piperidine-4-carboxamide derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-methoxypyrazin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (Key Substituents) Molecular Formula Biological Target/Activity Key Structural Differences vs. Target Compound Reference
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine C₁₆H₂₄N₄O Not specified (synthesis study) Methoxy on phenyl ring vs. pyrazine; additional piperazine ring
Aryloxazole HCV Inhibitors (e.g., ) C₂₉H₄₄ClN₄O₂ Hepatitis C Virus (entry stage inhibition) Aryloxazole core vs. pyrazine; chloro/methyl substituents
Naphthyl-based SARS-CoV-2 Inhibitors C₂₇H₃₀FN₃O SARS-CoV-2 (protease inhibition) Naphthyl group vs. pyrazine; fluorobenzyl substituent
Chlorophenothiazine Derivatives (e.g., Mornidine) C₂₃H₂₇ClN₄OS Antiemetic (CNS activity) Chlorophenothiazine vs. pyrazine; larger planar structure
sEH Inhibitor (CHEMBL2392714) C₁₈H₂₂F₃N₇O Soluble Epoxide Hydrolase (sEH) inhibition Triazinyl group vs. pyrazine; trifluoromethyl benzyl group

Key Comparative Insights

Heterocyclic Core Variations
  • Pyrazine vs. Phenyl/Pyridine/Oxazole : The target compound’s pyrazine ring is a nitrogen-rich heterocycle, offering distinct electronic properties compared to phenyl (), pyridine (), or oxazole () cores. Pyrazine’s electron-deficient nature may enhance interactions with polar enzymatic pockets, whereas aryloxazoles () or naphthyl groups () prioritize hydrophobic interactions .
  • Methoxy Positioning : The 3-methoxy group on pyrazine contrasts with 2-methoxy substituents on phenyl rings (), altering steric and electronic profiles. Methoxy groups generally improve solubility but may reduce membrane permeability compared to halogenated analogs (e.g., chloro in ).
Pharmacological Implications
  • Antiviral Potential: Aryloxazole derivatives () and naphthyl-based compounds () demonstrate activity against HCV and SARS-CoV-2, respectively. The pyrazine core in the target compound could offer novel binding modes for viral targets due to its smaller size and hydrogen-bonding capacity .
  • However, the trifluoromethyl group in the reference compound enhances metabolic stability, a feature absent in the target compound .

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